molecular formula C27H30N4O2S B2436358 1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-2-yl)methyl]thiourea CAS No. 851937-11-6

1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-2-yl)methyl]thiourea

Cat. No.: B2436358
CAS No.: 851937-11-6
M. Wt: 474.62
InChI Key: CLZXUDAIOVIBSZ-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-2-yl)methyl]thiourea is a complex organic compound that features a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-2-yl)methyl]thiourea typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Ethylation: The ethoxyphenyl group can be introduced via an ethylation reaction using ethyl iodide and a suitable base.

    Thiourea Formation: The final step involves the reaction of the intermediate compounds with thiourea under controlled conditions to form the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiourea moieties.

    Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-2-yl)methyl]thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea
  • 3-(4-ethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea

Uniqueness

The unique combination of functional groups in 1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-2-yl)methyl]thiourea distinguishes it from similar compounds. This uniqueness may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2S/c1-4-33-22-10-8-20(9-11-22)30-27(34)31(18-21-7-5-6-15-28-21)16-14-24-19(2)29-26-13-12-23(32-3)17-25(24)26/h5-13,15,17,29H,4,14,16,18H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZXUDAIOVIBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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